

Foreword: The Imperative of Structural Verification in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-(5-nitropyridin-2-yl)acetate

Cat. No.: B1424953

[Get Quote](#)

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data stand. An erroneous structural assignment can lead to misinterpreted data, wasted resources, and significant delays in the development pipeline. For novel heterocyclic compounds such as **Methyl 2-(5-nitropyridin-2-yl)acetate**, a key building block in medicinal chemistry[1], a multi-faceted spectroscopic approach is not merely a procedural step but a scientific necessity.

This guide provides a comprehensive overview of the analytical techniques required to fully characterize **Methyl 2-(5-nitropyridin-2-yl)acetate**. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative is designed to move beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating system for structural confirmation.

Compound Profile:

- Systematic Name: **Methyl 2-(5-nitropyridin-2-yl)acetate**
- CAS Number: 292600-22-7[2][3][4]
- Molecular Formula: C₈H₈N₂O₄[2][4][5]

- Molecular Weight: 196.16 g/mol [2][4][5]

Part 1: Unveiling the Proton Environment via ^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Causality of Experimental Choices

The selection of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl_3) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak ($\delta \sim 7.26$ ppm), which typically does not interfere with the signals of the analyte. Tetramethylsilane (TMS) is used as an internal standard ($\delta 0.00$ ppm) due to its chemical inertness and its 12 equivalent protons producing a single, sharp signal that is upfield from most organic protons.

Experimental Protocol: ^1H NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Methyl 2-(5-nitropyridin-2-yl)acetate**.
- Dissolution: Dissolve the sample in ~ 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS in a clean, dry NMR tube.
- Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous. If necessary, use gentle sonication.
- Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a standard frequency (e.g., 400 MHz) using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Expected ^1H NMR Data & Interpretation

The structure of **Methyl 2-(5-nitropyridin-2-yl)acetate** dictates a specific and predictable ^1H NMR spectrum. The powerful electron-withdrawing nature of the nitro group and the inherent electronic effects of the pyridine ring create a highly deshielded aromatic system.

Diagram: Annotated Structure for NMR Analysis

Caption: Structure with labeled protons for ^1H NMR assignment.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
d	~ 9.50	d	1H	~ 2.5 Hz	H-6 (proton ortho to ring N and meta to NO_2)
c	~ 8.50	dd	1H	~ 8.8 Hz, ~ 2.5 Hz	H-4 (proton ortho to NO_2 and meta to acetate)
b	~ 7.60	d	1H	~ 8.8 Hz	H-3 (proton meta to NO_2 and ortho to acetate)
a	~ 4.05	s	2H	N/A	$-\text{CH}_2-$ (Methylene protons of acetate)
e	~ 3.80	s	3H	N/A	$-\text{OCH}_3$ (Methyl protons of ester)

- H-6 (d): This proton is the most deshielded due to its position ortho to the electronegative ring nitrogen and meta to the powerful electron-withdrawing nitro group. It appears as a doublet, coupled only to H-4.
- H-4 (c): This proton is strongly deshielded by the adjacent nitro group. It appears as a doublet of doublets, showing coupling to both H-3 (ortho, large J) and H-6 (meta, small J).
- H-3 (b): This proton is the least deshielded of the aromatic protons. It appears as a doublet due to coupling with its ortho neighbor, H-4.
- -CH₂- (a) & -OCH₃ (e): These aliphatic protons appear as sharp singlets as they have no adjacent protons to couple with. Their chemical shifts are standard for acetate ester moieties.

Part 2: Mapping the Carbon Skeleton with ¹³C NMR Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy provides a direct look at the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more time but yield invaluable data, with each unique carbon environment typically producing a single peak in a proton-decoupled spectrum.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly. The experiment is run using a broadband proton decoupler to simplify the spectrum, causing all carbon signals to appear as singlets. A greater number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Expected ¹³C NMR Data & Interpretation

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 169.0	C=O (Ester carbonyl)	Characteristic downfield shift for sp^2 hybridized carbonyl carbons. ^[6]
~ 163.0	C-2 (Pyridine ring, attached to CH ₂)	Deshielded by attachment to ring nitrogen and the acetate side chain.
~ 152.0	C-6 (Pyridine ring)	Deshielded due to proximity to the ring nitrogen.
~ 142.0	C-5 (Pyridine ring, attached to NO ₂)	Attached to the strongly electron-withdrawing nitro group.
~ 125.0	C-4 (Pyridine ring)	Aromatic sp^2 carbon influenced by the adjacent nitro group.
~ 122.0	C-3 (Pyridine ring)	Aromatic sp^2 carbon.
~ 53.0	-OCH ₃ (Methyl carbon)	Typical range for an sp^3 ester methyl carbon.
~ 40.0	-CH ₂ - (Methylene carbon)	sp^3 carbon attached to both an aromatic ring and a carbonyl group.

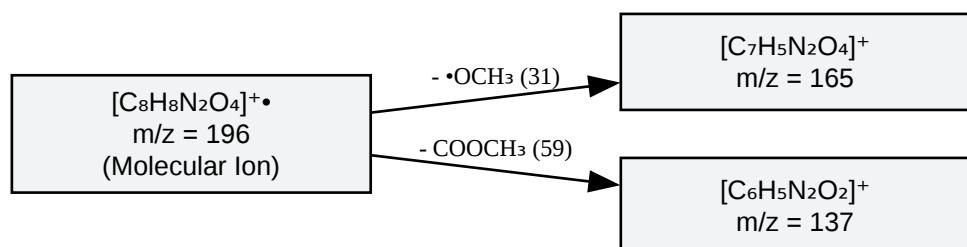
Part 3: Determining Molecular Weight and Fragmentation via Mass Spectrometry

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.^{[7][8]} Electron Ionization (EI) is a common "hard" ionization technique that provides a molecular fingerprint of the compound.

Causality of Experimental Choices

EI-MS is chosen for its ability to produce a rich fragmentation pattern, which is highly reproducible and useful for structural elucidation.^[9] High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition by providing a mass measurement accurate to several decimal places, distinguishing it from other formulas with the same nominal mass.^[7]

Experimental Protocol: EI-MS


- Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation, the molecular ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum Data & Interpretation

The mass spectrum serves as a molecular fingerprint.^[7] The peak with the highest m/z , if present, corresponds to the molecular ion ($M^{+\bullet}$), confirming the molecular weight.^[10]

- Molecular Ion ($M^{+\bullet}$): $m/z = 196$. This corresponds to the molecular weight of $C_8H_8N_2O_4$.
- Key Fragments: The structure is expected to fragment at its weakest bonds, particularly around the ester functional group.

Diagram: Primary Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z	Proposed Fragment Ion	Rationale for Loss
196	$[\text{C}_8\text{H}_8\text{N}_2\text{O}_4]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
165	$[\text{M} - \bullet\text{OCH}_3]^+$	Loss of the methoxy radical from the ester group, forming a stable acylium ion. [11]
137	$[\text{M} - \bullet\text{COOCH}_3]^+$	Alpha-cleavage resulting in the loss of the entire carbomethoxy radical.
150	$[\text{M} - \text{NO}_2]^+$	Loss of the nitro group, a common fragmentation for nitroaromatic compounds.

Part 4: Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A small amount of the solid sample can be finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast onto a salt plate from a solution.
- **Analysis:** The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 cm^{-1} to 400 cm^{-1} . The resulting spectrum is a plot of

transmittance versus wavenumber.

Expected IR Data & Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the functional groups within **Methyl 2-(5-nitropyridin-2-yl)acetate**.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100–3000	C-H Stretch	Aromatic (Pyridyl) C-H
3000–2850	C-H Stretch	Aliphatic (Methyl & Methylene) C-H
~ 1740	C=O Stretch (Strong, Sharp)	Ester Carbonyl[12][13]
1600–1450	C=C and C=N Stretch	Aromatic Ring (Pyridine)[14]
~ 1530	N-O Asymmetric Stretch (Strong)	Nitro Group (NO ₂)
~ 1350	N-O Symmetric Stretch (Strong)	Nitro Group (NO ₂)
1300-1000	C-O Stretch	Ester (C-O)
< 900	C-H Bending (Out-of-plane)	Aromatic Ring Substitution Pattern

The most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch of the ester around 1740 cm⁻¹ and the two very strong absorptions for the nitro (NO₂) group's asymmetric and symmetric stretches.[12][13] The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole.[15]

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of **Methyl 2-(5-nitropyridin-2-yl)acetate** is achieved not by a single technique, but by the synergistic convergence of data from multiple spectroscopic methods. ¹H and ¹³C NMR define the precise connectivity of the carbon and hydrogen framework, mass

spectrometry confirms the molecular weight and provides fragmentation clues, and IR spectroscopy rapidly identifies the key functional groups. Together, these techniques provide a robust and self-validating analytical package, ensuring the identity, purity, and structural integrity of this important chemical entity for its application in research and development.

References

- OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In *Organic Chemistry*.
- Wikipedia. Mass spectral interpretation.
- Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra.
- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
- StudySmarter. (2023, October 21). Interpretation of Mass Spectra: McLafferty, EI Techniques.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands. In *Organic Chemistry I*.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. In *Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications*.
- National Institutes of Health (NIH). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- University of California, Davis. IR Chart.
- Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. *Polycyclic Aromatic Compounds*.
- Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities.
- ChemistryOpen. (2015, July 14). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*.
- ResearchGate. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*.
- MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. *Pharmaceuticals*.
- Organic Chemistry Data. NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Reagentia. **Methyl 2-(5-nitropyridin-2-yl)acetate** (CAS/ID No. 292600-22-7).
- PubMed Central. (2013). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.
- PubChem. Methyl 2-phenyl-2-(piperidin-1-yl)acetate.
- ResearchGate. (2019). Synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. 292600-22-7|Methyl 2-(5-nitropyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 3. Methyl 2-(5-nitropyridin-2-yl)acetate (CAS/ID No. 292600-22-7) | Reagentia [reagentia.eu]
- 4. Methyl 2-(5-nitropyridin-2-yl)acetate - CAS:292600-22-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. compoundchem.com [compoundchem.com]
- 10. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- To cite this document: BenchChem. [Foreword: The Imperative of Structural Verification in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1424953#spectroscopic-data-of-methyl-2-5-nitropyridin-2-yl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com